molecular formula C11H18N2O4 B14238664 [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate CAS No. 449165-34-8

[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate

Cat. No.: B14238664
CAS No.: 449165-34-8
M. Wt: 242.27 g/mol
InChI Key: KGBRUKNHORUXAO-UHFFFAOYSA-N
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Description

[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is a chemical compound with a complex structure that includes cyanoethyl and diacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate typically involves organic synthesis techniques. One common method involves the reaction of 2-cyanoethylamine with ethylene glycol diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the diacetate groups can participate in esterification reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is unique due to its combination of cyano and diacetate groups, which provide distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

449165-34-8

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

2-[2-acetyloxyethyl(2-cyanoethyl)amino]ethyl acetate

InChI

InChI=1S/C11H18N2O4/c1-10(14)16-8-6-13(5-3-4-12)7-9-17-11(2)15/h3,5-9H2,1-2H3

InChI Key

KGBRUKNHORUXAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCC#N)CCOC(=O)C

Origin of Product

United States

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